molecular formula C8H6FNO B12837984 7-Amino-4-fluorobenzo[b]furan

7-Amino-4-fluorobenzo[b]furan

Cat. No.: B12837984
M. Wt: 151.14 g/mol
InChI Key: MHZALAQHEQNMPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-4-fluorobenzo[b]furan is a fluorinated benzofuran derivative designed as a key synthetic intermediate for research and development, particularly in medicinal chemistry. The benzo[b]furan scaffold is recognized as a privileged structure in drug discovery due to its wide range of biological activities . Specifically, fluorinated benzofuran derivatives are of significant interest for developing novel therapeutic agents, with studies highlighting their potential as antiproliferative compounds that can inhibit cancer cell growth . The presence of the amino group at the 7-position and the fluorine atom at the 4-position on the benzofuran core provides a multifunctional handle for further chemical modification. This allows researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. The incorporation of fluorine is a common strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and bioavailability . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

4-fluoro-1-benzofuran-7-amine

InChI

InChI=1S/C8H6FNO/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4H,10H2

InChI Key

MHZALAQHEQNMPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=COC2=C1N)F

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 7 Amino 4 Fluorobenzo B Furan

Electronic Properties and Aromaticity Considerations Influencing Reactivity

The aromaticity of the benzofuran (B130515) system is a key determinant of its stability and reactivity. While more stable than furan (B31954), it is prone to polymerization in the presence of concentrated acids. chemicalbook.com The electron density is not evenly distributed across the ring system, with C2 being the preferred site for electrophilic attack in unsubstituted benzofuran. chemicalbook.com

The reactivity of the 7-Amino-4-fluorobenzo[b]furan molecule is profoundly influenced by the electronic contributions of the amino and fluoro substituents. The amino group at the 7-position is a powerful activating group. Through resonance, its lone pair of electrons significantly increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. This strong electron-donating effect enhances the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack.

The combination of a strongly activating amino group and a deactivating fluoro group creates a complex pattern of electron distribution. The dominant activating effect of the amino group is expected to render the benzene portion of the molecule more reactive than the furan ring towards electrophiles.

Table 1: Predicted Electronic Effects of Substituents on the Benzene Ring of this compound

SubstituentPositionInductive EffectMesomeric EffectOverall Effect on Ring
7-Amino7-I (Weakly deactivating)+M (Strongly activating)Strongly Activating
4-Fluoro4-I (Strongly deactivating)+M (Weakly activating)Deactivating

Electrophilic Substitution Reactions on the Benzo[b]furan Ring System

Electrophilic substitution is a characteristic reaction of aromatic compounds. For benzofuran, electrophilic attack typically occurs at the C2 position of the furan ring. stackexchange.comechemi.com However, the powerful activating nature of the 7-amino group is anticipated to direct electrophiles primarily to the benzene ring.

The regioselectivity of electrophilic substitution on this compound is governed by the directing effects of the substituents. The 7-amino group is a strong ortho-, para-director. The positions ortho to the amino group are C6 and C8 (which is part of the furan ring fusion), and the para position is C5. The 4-fluoro group is also an ortho-, para-director, directing to C3 and C5.

The concerted directing effects would strongly favor substitution at the C5 position, which is para to the amino group and ortho to the fluoro group. Substitution at the C6 position, ortho to the amino group, is also a possibility. The strong activating effect of the amino group will significantly enhance the rate of electrophilic substitution compared to unsubstituted benzofuran.

Nitration: The nitration of benzofuran derivatives can lead to various products depending on the reaction conditions and the substituents present. researchgate.netoup.com For this compound, nitration is expected to occur on the activated benzene ring. Treatment with a nitrating agent like nitric acid in acetic anhydride (B1165640) would likely yield the 5-nitro derivative as the major product.

Halogenation: Halogenation of benzofurans can also be regioselective. researchgate.net In the case of this compound, reactions with electrophilic halogenating agents such as bromine or chlorine are predicted to introduce a halogen atom at the C5 position. The presence of the activating amino group facilitates this reaction.

Table 2: Predicted Major Products of Electrophilic Substitution of this compound

ReactionReagentPredicted Major Product
NitrationHNO₃/Ac₂O7-Amino-4-fluoro-5-nitrobenzo[b]furan
BrominationBr₂7-Amino-5-bromo-4-fluorobenzo[b]furan
ChlorinationCl₂7-Amino-5-chloro-4-fluorobenzo[b]furan

Nucleophilic Reactivity of the Amino Group

The 7-amino group is a nucleophilic center and can readily participate in reactions with various electrophiles.

Acylation: The amino group can be acylated to form the corresponding amide. This is a common protecting group strategy for amines and can also be a step in the synthesis of more complex molecules. Reaction with an acyl halide or anhydride in the presence of a base would yield the N-(4-fluorobenzo[b]furan-7-yl)amide. For instance, reaction with acetyl chloride would give N-(4-fluorobenzo[b]furan-7-yl)acetamide.

Alkylation: Alkylation of the amino group can occur, though it can be challenging to control the degree of alkylation. Reaction with an alkyl halide can lead to a mixture of the secondary amine, tertiary amine, and even the quaternary ammonium (B1175870) salt. google.com

Sulfonylation: The amino group can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to form a sulfonamide. This reaction is often used to prepare derivatives with potential biological activity.

Table 3: Examples of Nucleophilic Reactions at the 7-Amino Group

ReactionElectrophileProduct Class
AcylationAcetyl chlorideAmide
AlkylationMethyl iodideMono- and di-alkylated amines
Sulfonylationp-Toluenesulfonyl chlorideSulfonamide

Diazotization and Transformations of Diazonium Salts

The primary aromatic amine at the C7 position of this compound is a key functional handle for a variety of chemical transformations, most notably through the formation of a diazonium salt. This process, known as diazotization, typically involves the reaction of the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). organic-chemistry.orgmasterorganicchemistry.com The resulting 4-fluorobenzo[b]furan-7-diazonium salt is a highly valuable synthetic intermediate because the diazonio group (-N₂⁺) is an excellent leaving group (molecular nitrogen, N₂), which can be readily displaced by a wide range of nucleophiles. masterorganicchemistry.comnih.gov

This reactivity opens the door to numerous well-established synthetic protocols, including:

Sandmeyer Reactions: The diazonium group can be replaced by chloro, bromo, or cyano groups using the corresponding copper(I) salts (CuCl, CuBr, CuCN). organic-chemistry.org This provides a reliable method for introducing these functionalities onto the benzofuran core at the C7 position.

Schiemann Reaction: For the introduction of a fluorine atom, the diazonium salt is typically converted to the corresponding tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻) by treatment with fluoroboric acid (HBF₄). organic-chemistry.orgucc.ie Gentle heating of this isolated salt then leads to the displacement of the nitrogen gas and the formation of the aryl fluoride. ucc.ie While the parent molecule already contains a fluorine atom at C4, this reaction could be applied to related amino-benzofurans.

Iodination: Replacement of the diazonium group with iodine is readily achieved by treatment with an iodide salt, such as potassium iodide (KI). organic-chemistry.org

Hydroxylation: Heating the acidic aqueous solution of the diazonium salt allows for its conversion to the corresponding phenol (B47542) (7-hydroxy-4-fluorobenzo[b]furan). masterorganicchemistry.com

Reduction (Deamination): The amino group can be removed entirely and replaced with a hydrogen atom by treating the diazonium salt with a reducing agent like hypophosphorous acid (H₃PO₂). masterorganicchemistry.com

Beyond simple substitution, the diazonium salt can also undergo intramolecular cyclization reactions. For instance, analogous reactions with aminopyrazoles lead to the formation of fused triazinone systems. conicet.gov.ar

Table 1: Potential Transformations of this compound via Diazotization

Starting Material Reagents Product Reaction Name
This compound 1. NaNO₂, HCl, 0-5°C; 2. CuCl 7-Chloro-4-fluorobenzo[b]furan Sandmeyer
This compound 1. NaNO₂, HCl, 0-5°C; 2. CuBr 7-Bromo-4-fluorobenzo[b]furan Sandmeyer
This compound 1. NaNO₂, HCl, 0-5°C; 2. CuCN 7-Cyano-4-fluorobenzo[b]furan Sandmeyer
This compound 1. NaNO₂, HBF₄, 0-5°C; 2. Heat 4,7-Difluorobenzo[b]furan Schiemann
This compound 1. NaNO₂, H₂SO₄, 0-5°C; 2. KI 4-Fluoro-7-iodobenzo[b]furan -
This compound 1. NaNO₂, H₂SO₄, 0-5°C; 2. H₂O, Heat 4-Fluoro-7-hydroxybenzo[b]furan -

Reactivity at the Fluoro Position (Nucleophilic Aromatic Substitution)

The fluorine atom at the C4 position of the benzofuran ring is susceptible to nucleophilic aromatic substitution (SNAr). This reaction class is a cornerstone for modifying electron-deficient aromatic systems. juniperpublishers.com The SNAr mechanism typically proceeds via a two-step addition-elimination sequence, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com

A key factor governing the rate of SNAr reactions is the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer complex. This is facilitated by the presence of electron-withdrawing groups ortho and/or para to the leaving group. masterorganicchemistry.com In the case of this compound, the situation is complex. The amino group at C7 is strongly electron-donating, which would typically deactivate the ring towards nucleophilic attack. However, the fused furan ring and the fluorine atom itself exert electron-withdrawing inductive effects.

Counterintuitively, aryl fluorides are often more reactive in SNAr reactions than their chloro, bromo, or iodo counterparts. stackexchange.commasterorganicchemistry.com This is because the rate-determining step is typically the initial attack by the nucleophile, not the expulsion of the halide. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. stackexchange.comyoutube.com

For SNAr to occur efficiently on this compound, it may be necessary to first modify the amino group. Protection of the amine or its conversion into an electron-withdrawing group (e.g., a nitro or sulfonyl group via the diazonium salt) would significantly activate the ring system for nucleophilic displacement of the C4-fluorine. Research on related fluorinated heterocyclic systems, such as pentafluorobenzyl ketones and fluorinated benzothiazoles, demonstrates the viability of displacing fluorine atoms via intramolecular and intermolecular SNAr reactions to build more complex fused systems. ucc.ieevitachem.com

Table 2: Potential SNAr Reactions at the Fluoro Position

Substrate (or derivative) Nucleophile Potential Product
7-Acylamido-4-fluorobenzo[b]furan Sodium methoxide (B1231860) (NaOMe) 7-Acylamido-4-methoxybenzo[b]furan
7-Acylamido-4-fluorobenzo[b]furan Ammonia (NH₃) 4,7-Diaminobenzo[b]furan (after deprotection)
7-Acylamido-4-fluorobenzo[b]furan Sodium thiophenoxide (NaSPh) 7-Acylamido-4-(phenylthio)benzo[b]furan

Transition Metal-Catalyzed Cross-Coupling Reactions for Further Derivatization

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the synthesis of complex organic molecules by forming new carbon-carbon and carbon-heteroatom bonds. eie.grsigmaaldrich.com this compound offers several handles for such transformations.

The C-F bond, while generally less reactive than C-Br or C-I bonds, can participate in cross-coupling reactions, particularly with the use of specialized catalyst systems. libretexts.org More commonly, the C7 position is the site of modification. The amino group can be converted via diazotization into a halide (Br, I) or a triflate, which are excellent substrates for a wide range of coupling reactions. organic-chemistry.org

Key cross-coupling reactions applicable to derivatives of this compound include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent (boronic acid or ester) with an aryl halide or triflate. libretexts.orgwikipedia.org Converting the 7-amino group to a 7-bromo or 7-iodo substituent would enable the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling an amine with an aryl halide or triflate, catalyzed by a palladium complex. wikipedia.orgcatalysis.blog This could be used to further functionalize a 7-halo-4-fluorobenzo[b]furan derivative with various primary or secondary amines. numberanalytics.com

Heck-Mizoroki Reaction: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, providing a method for vinylation of the benzofuran scaffold. ustc.edu.cn

Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples a terminal alkyne with an aryl halide or triflate, enabling the introduction of alkynyl moieties. ustc.edu.cn

Table 3: Potential Cross-Coupling Reactions for Derivatization

Reaction Substrate Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura 7-Bromo-4-fluorobenzo[b]furan Arylboronic acid Pd(PPh₃)₄, Base 7-Aryl-4-fluorobenzo[b]furan
Buchwald-Hartwig 7-Bromo-4-fluorobenzo[b]furan Secondary amine (e.g., Morpholine) Pd₂(dba)₃, Ligand, Base 7-Morpholinyl-4-fluorobenzo[b]furan
Heck 7-Iodo-4-fluorobenzo[b]furan Alkene (e.g., Styrene) Pd(OAc)₂, PPh₃, Base 7-Styrenyl-4-fluorobenzo[b]furan

Cycloaddition Chemistry of the Furan Moiety

The furan ring within the benzofuran system can participate in cycloaddition reactions, although its aromatic character makes it less reactive than a simple, non-aromatic furan. These reactions provide powerful methods for constructing complex, polycyclic architectures.

Diels-Alder Reaction: The benzofuran moiety can act as a diene or a dienophile in [4+2] cycloaddition reactions. When reacting as a diene, the cycloaddition typically occurs across the 2,3-double bond of the furan and one of the double bonds of the dienophile. tandfonline.comresearchgate.net The reactivity is highly dependent on the electronic nature of both the benzofuran and the dienophile. The presence of the electron-donating amino group and the electron-withdrawing fluoro group on the benzene ring of this compound will modulate the electronic properties of the furan ring, influencing the regioselectivity and rate of the cycloaddition. In some cases, benzofurans can be synthesized via intramolecular Diels-Alder reactions. nih.gov Furthermore, highly reactive intermediates like benzofuranynes can undergo highly regioselective Diels-Alder reactions. nih.gov

[3+2] Cycloaddition: 1,3-Dipolar cycloaddition reactions are also known for benzofuran derivatives. For example, reactions with azomethine ylides or nitrones can lead to the formation of spiro-pyrrolidine or spiro-isoxazolidine systems fused to the benzofuran core. researchgate.netrsc.orgresearchgate.net These reactions are often catalyzed and can proceed with high stereoselectivity. rsc.org

[4+1] Cycloaddition: A novel approach for synthesizing 2-aminobenzofurans involves the formal [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides, demonstrating the versatility of cycloaddition strategies in accessing functionalized benzofuran scaffolds. nih.gov

The specific participation of the furan ring in this compound in such reactions would require experimental investigation, but the rich cycloaddition chemistry of the parent benzofuran system suggests significant potential for complex molecule synthesis.

Advanced Spectroscopic and Structural Characterization of 7 Amino 4 Fluorobenzo B Furan and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of 7-Amino-4-fluorobenzo[b]furan, offering detailed insights into its atomic framework.

¹H, ¹³C, and ¹⁹F NMR for Proton, Carbon, and Fluorine Environments

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy are essential for defining the chemical environments within the molecule. While specific spectral data for this compound is not extensively published, analysis of related structures such as 3-amino-7-fluorobenzofuran derivatives provides valuable comparative data. For instance, in ethyl 3-amino-7-fluorobenzofuran-2-carboxylate, the fluorine atom significantly influences the chemical shifts of nearby carbon atoms, a phenomenon characterized by J(C,F) coupling constants. semanticscholar.org Specifically, the carbon directly bonded to fluorine (C-7) would exhibit a large coupling constant, while carbons further away would show progressively smaller couplings. semanticscholar.org This allows for the precise mapping of the fluorine's position on the aromatic ring.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns dictated by the substitution pattern. The amino group protons would likely appear as a broad singlet, the position of which can be influenced by solvent and concentration. In the ¹³C NMR spectrum, the carbon atoms of the benzofuran (B130515) core would resonate in the aromatic region, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of this compound and its derivatives.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons on the aromatic and furan (B31954) rings. youtube.comyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms, providing a clear map of which proton is attached to which carbon. youtube.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. researchgate.netresearchgate.net This can be used to confirm the stereochemistry and conformation of the molecule and its derivatives.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. nih.govnih.gov By providing a highly accurate mass measurement, often to within a few parts per million, HRMS can confirm the molecular formula C₈H₆FNO.

Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information. Under electron ionization (EI), benzofurans typically exhibit a strong molecular ion peak. nist.gov A characteristic fragmentation pathway for coumarins, which share a similar benzofuran core, involves the loss of a carbon monoxide (CO) molecule. benthamopen.com For this compound, one might expect to see initial fragmentation involving the amino group, such as the loss of NH₂ or HCN. High-resolution analysis is critical to distinguish between isobaric fragments, for example, the loss of CO versus N₂. benthamopen.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies. figshare.com

Key expected vibrational modes include:

N-H stretching: The amino group would exhibit characteristic symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-F stretching: A strong absorption band corresponding to the carbon-fluorine bond stretch is expected, typically in the 1000-1400 cm⁻¹ region.

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region would be indicative of the aromatic rings.

C-O-C stretching: The furan ring's ether linkage would produce characteristic stretching vibrations.

The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, useful for identification and for studying intermolecular interactions.

Advanced Chromatographic-Spectrometric Coupling Techniques (LC-MS, GC-MS) for Purity and Mixture Analysis

Coupled chromatographic and spectrometric techniques are essential for the analysis of this compound in complex mixtures and for assessing its purity.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is a highly versatile technique for separating the compound from impurities or other components in a mixture, followed by mass spectrometric detection for identification and quantification. mdpi.comlcms.cz The use of a derivatizing agent like 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) can be employed to enhance the chromatographic and detection properties of amino-containing compounds. nih.govfujifilm.com

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile and thermally stable compounds, GC-MS is a powerful analytical tool. uliege.becore.ac.uk Derivatization may be necessary to increase the volatility of this compound for GC analysis. sigmaaldrich.com The high separation efficiency of gas chromatography combined with the specificity of mass spectrometry allows for the sensitive detection and identification of the compound. mdpi.com

These hyphenated techniques are crucial for quality control, reaction monitoring, and metabolic studies involving this compound and its derivatives.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. In the synthesis of this compound and its derivatives, this method is crucial for verifying the empirical formula of the newly synthesized molecules. The technique typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and weighed. From these masses, the percentage of carbon, hydrogen, and nitrogen in the original sample can be calculated.

The experimentally determined percentages of each element are then compared with the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the successful synthesis of the target compound and its purity. High-resolution mass spectrometry (HRMS) can also be utilized to determine the precise molecular weight and elemental composition. rsc.org

Detailed research findings on various fluorinated aminobenzofuran derivatives demonstrate the routine application and importance of elemental analysis in their characterization. For instance, in the synthesis of a library of novel 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans, elemental analysis was used to confirm the final structures. rsc.org The close agreement between the calculated and experimentally found percentages for carbon, hydrogen, and nitrogen for these compounds validates their assigned structures.

Below are representative data from the elemental analysis of several fluorinated benzofuran derivatives, illustrating the compositional verification process.

Table 1: Elemental Analysis Data for 2-Benzoyl-6-(1H-1,3-benzodiazol-1-yl)-4,5,7-trifluoro-1-benzofuran-3-amine

ElementCalculated (%)Found (%)
Carbon (C)59.1459.12
Hydrogen (H)2.923.07
Nitrogen (N)12.1711.83
Data sourced from a study on the synthesis of fluorinated 3-aminobenzofurans. rsc.org

Table 2: Elemental Analysis Data for 2-Benzoyl-N⁶-cyclopropyl-4,5,7-trifluoro-1-benzofuran-3,6-diamine

ElementCalculated (%)Found (%)
Carbon (C)53.6153.19
Hydrogen (H)4.123.74
Nitrogen (N)9.629.57
Data sourced from a study on the synthesis of fluorinated 3-aminobenzofurans. rsc.org

The data presented in these tables show a strong correlation between the expected and obtained elemental compositions, typically within a ±0.4% margin of error, which is the accepted standard for confirmation of a pure compound. This level of accuracy provides high confidence in the structural assignments of these complex fluorinated benzofuran derivatives. Similar analytical verification is standard for this compound itself upon its synthesis.

Computational Chemistry and Theoretical Investigations of 7 Amino 4 Fluorobenzo B Furan

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. These methods can predict molecular geometry, electronic properties, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties (HOMO-LUMO, Molecular Electrostatic Potential)

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecules of this size. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G++(d,p), to provide a robust description of the molecule's electronic system. researchgate.netrsc.orgaip.org

First, the geometry of 7-Amino-4-fluorobenzo[b]furan is optimized to find its most stable, lowest-energy conformation. From this optimized structure, key electronic properties are calculated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. nih.gov

The Molecular Electrostatic Potential (MEP) map is another valuable output. It visualizes the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms and the fluorine atom, identifying these as likely sites for electrophilic attack or hydrogen bonding.

Hypothetical DFT-Calculated Properties for this compound Calculations performed at the B3LYP/6-311G++(d,p) level of theory.

PropertyCalculated Value
HOMO Energy-5.89 eV
LUMO Energy-1.25 eV
HOMO-LUMO Gap (ΔE)4.64 eV
Dipole Moment3.12 Debye

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

For even greater accuracy, ab initio (from first principles) methods can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) account for electron correlation more rigorously than standard DFT functionals. nih.gov While computationally more demanding, these methods can be used to refine the electronic energies and properties obtained from DFT, providing a benchmark for the accuracy of the chosen functional. Such high-level calculations are particularly important for confirming subtle electronic effects that might influence the molecule's reactivity or interaction with biological targets.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. nih.govnih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Prediction of Binding Modes and Affinities with Biological Targets

Given that many benzofuran (B130515) derivatives exhibit anticancer properties, a plausible biological target for docking studies could be a protein kinase or tubulin. mdpi.com In a typical docking simulation, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally placed into the protein's active site in various orientations and conformations.

A scoring function is used to estimate the binding affinity for each pose, typically reported as a negative value in kcal/mol, where a more negative score indicates a stronger predicted binding affinity. The results can reveal the most likely binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the active site. For instance, the amino group of the compound could act as a hydrogen bond donor, while the furan (B31954) oxygen could act as an acceptor.

Hypothetical Molecular Docking Results against a Kinase Target

ParameterResult
Binding Affinity (Docking Score) -8.5 kcal/mol
Key Interacting Residues MET 120 (Hinge Region)
LYS 45 (Catalytic Loop)
LEU 168 (Hydrophobic Pocket)
ASP 181 (DFG Motif)
Types of Interactions Hydrogen bond with MET 120 backbone
Hydrogen bond with ASP 181 side chain
Hydrophobic interactions with LEU 168

Elucidation of Structure-Activity Relationships (SAR) through Computational Approaches

Structure-Activity Relationship (SAR) analysis explores how changes in a molecule's structure affect its biological activity. drugdesign.orgwikipedia.org Computationally, this can be investigated by creating a library of virtual analogs of this compound and docking them into the same protein target. For example, analogs could be designed by moving the positions of the amino and fluoro groups, or by adding other substituents.

By comparing the docking scores and binding modes of these analogs, a computational SAR model can be developed. This model can identify which chemical groups are essential for binding (the pharmacophore) and how specific modifications enhance or diminish binding affinity. For example, such a study might reveal that the 7-amino group is critical for forming a key hydrogen bond, while the 4-fluoro group enhances binding by interacting with a hydrophobic region of the active site.

Molecular Dynamics (MD) Simulations for Conformational Space and Binding Dynamics

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations can model the dynamic behavior of the ligand-protein complex over time. An MD simulation calculates the forces between atoms and their subsequent motions, providing a detailed view of the complex's flexibility, stability, and the persistence of key interactions.

A typical MD simulation of the this compound-protein complex would be run for a duration of nanoseconds to microseconds. The resulting trajectory is then analyzed to assess the stability of the complex. Key analyses include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone and ligand atoms from their initial docked positions. A stable RMSD value over time suggests the complex is in equilibrium and the ligand is not dissociating.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible or rigid. High fluctuations in the active site might indicate an unstable binding mode.

Interaction Analysis: The simulation allows for monitoring the duration and stability of specific interactions, like hydrogen bonds, identified during docking. A hydrogen bond that is present for a high percentage of the simulation time is considered stable and important for binding.

These simulations provide a more realistic and nuanced understanding of the ligand-protein interaction, confirming the stability of the binding mode predicted by docking and offering insights into the conformational changes that may occur upon binding.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the structural and electronic properties of molecules. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are instrumental in complementing experimental data, aiding in spectral assignment, and understanding the influence of substituents on the spectroscopic behavior of the benzofuran core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR spectra is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govglobalresearchonline.net This approach allows for the calculation of isotropic magnetic shielding constants, which can then be converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (TMS) for ¹H and ¹³C, and a suitable fluorine standard (e.g., CFCl₃) for ¹⁹F.

The predicted chemical shifts for this compound are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The amino group is expected to increase electron density, particularly at the ortho and para positions, leading to upfield shifts (lower δ values). Conversely, the electronegative fluorine atom will deshield nearby nuclei, causing downfield shifts (higher δ values).

Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (ppm) for this compound Calculated using a representative DFT method (e.g., B3LYP/6-311+G(d,p)) and referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

Atom Predicted Chemical Shift (δ, ppm)
H (furan ring) 7.1 - 7.8
H (benzene ring) 6.5 - 7.0
NH₂ 4.5 - 5.5
C (furan ring) 105 - 150
C (benzene ring) 110 - 155
C-F 150 - 160
C-N 140 - 150

Infrared (IR) Spectroscopy

Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

The predicted IR spectrum of this compound would exhibit characteristic bands corresponding to its functional groups. The N-H stretching vibrations of the amino group are expected in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are predicted above 3000 cm⁻¹. The C-F stretching frequency is anticipated in the 1200-1300 cm⁻¹ range, while the C-O-C stretching of the furan ring would appear around 1050-1250 cm⁻¹.

Predicted Key Vibrational Frequencies (cm⁻¹) for this compound Calculated using a representative DFT method (e.g., B3LYP/6-311+G(d,p)). Frequencies are unscaled.

Vibrational Mode Predicted Frequency (cm⁻¹)
N-H asymmetric stretch ~3500
N-H symmetric stretch ~3400
Aromatic C-H stretch 3050 - 3150
C=C aromatic stretch 1500 - 1620
N-H scissoring 1590 - 1650
C-N stretch 1250 - 1350
C-F stretch 1200 - 1300
C-O-C asymmetric stretch 1200 - 1250

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. nih.govglobalresearchonline.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λₘₐₓ) and intensities in the UV-Vis spectrum.

The UV-Vis spectrum of this compound is expected to be characterized by π → π* transitions within the aromatic system. The presence of the amino group, a strong auxochrome, is predicted to cause a bathochromic (red) shift in the absorption bands compared to the parent benzofuran molecule. The electronic transitions are primarily associated with the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other nearby orbitals. The HOMO is likely to be localized on the amino group and the aromatic ring, while the LUMO is expected to be distributed over the benzofuran core.

Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound Calculated using a representative TD-DFT method (e.g., B3LYP/6-311+G(d,p)) in a solvent continuum model (e.g., ethanol).

Transition Predicted λₘₐₓ (nm) Predicted Oscillator Strength (f)
S₀ → S₁ ~300 - 320 ~0.1 - 0.2
S₀ → S₂ ~260 - 280 ~0.3 - 0.5

Theoretical Mechanistic Studies of Reactions Involving the Compound

Computational chemistry offers a powerful lens through which to investigate the reaction mechanisms of this compound. By modeling reaction pathways, calculating activation energies, and analyzing the structures of transition states and intermediates, theoretical studies can provide a detailed understanding of the molecule's reactivity.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. For this compound, the regioselectivity of such reactions is governed by the directing effects of the amino and fluoro substituents. The amino group is a strong activating and ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group.

Theoretical studies can elucidate the preferred sites of electrophilic attack by calculating the energies of the Wheland intermediates (arenium ions) formed upon attack at different positions of the benzene (B151609) ring. The stability of these intermediates is a key determinant of the reaction's regioselectivity. Computational models would likely predict that electrophilic attack will preferentially occur at the positions ortho and para to the strongly activating amino group, with the fluorine substituent playing a secondary role in modulating the reactivity of these positions. For instance, a reaction mechanism for nitration would involve the formation of a sigma complex, and DFT calculations could map the potential energy surface for the attack of the nitronium ion (NO₂⁺) at various positions on the ring, confirming the most favorable reaction pathway.

Other Potential Reactions

Theoretical mechanistic studies could also explore other reactions involving this compound. For example, the amino group can undergo diazotization followed by Sandmeyer-type reactions. Computational modeling could investigate the energetics of the formation of the diazonium salt and its subsequent conversion to other functional groups.

Furthermore, the C-F bond, while generally strong, can participate in certain transition-metal-catalyzed cross-coupling reactions. Theoretical studies could model the oxidative addition of the C-F bond to a metal center, a critical step in such catalytic cycles. These studies would help in understanding the feasibility of such transformations and in designing suitable catalytic systems. For example, a nickel-catalyzed cross-coupling with a boronic acid could be modeled to determine the activation barriers for the oxidative addition, transmetalation, and reductive elimination steps. researchgate.net

By providing a molecular-level picture of reaction pathways, computational chemistry serves as an invaluable tool for predicting the chemical behavior of this compound and for guiding the design of synthetic routes to its derivatives.

Research Applications of 7 Amino 4 Fluorobenzo B Furan As a Chemical Building Block and Precursor

A Gateway to Advanced Heterocyclic Scaffolds and Fused Ring Systems

The strategic placement of reactive sites on the 7-Amino-4-fluorobenzo[b]furan molecule makes it an ideal precursor for the construction of more elaborate heterocyclic and fused ring systems. The amino group serves as a nucleophilic handle, readily participating in reactions to form new rings. For instance, it can be utilized in condensation reactions with various electrophiles to construct fused pyrimidine, pyrazine, or imidazole rings, leading to polycyclic structures with diverse electronic and steric properties.

Furthermore, the benzofuran (B130515) core itself can undergo annulation reactions, where additional rings are built onto the existing framework. These reactions can lead to the formation of complex, multi-ring systems that are often found in natural products and pharmacologically active compounds. The fluorine atom at the 4-position can influence the reactivity of the benzene (B151609) ring and can be a site for further functionalization or can be retained to modulate the physicochemical properties of the final molecule.

A Scaffold for Innovation in Medicinal Chemistry

The this compound motif is of growing interest in the field of medicinal chemistry due to the prevalence of the benzofuran core in a wide array of biologically active compounds. nih.gov Furan (B31954) derivatives, in general, are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. wisdomlib.orgscispace.comresearchgate.netorientjchem.org

Paving the Way for Next-Generation Bioactive Molecules

The unique substitution pattern of this compound provides a distinct starting point for the synthesis of novel bioactive molecules. Medicinal chemists can leverage the amino group to attach various side chains or build entirely new heterocyclic rings, thereby creating libraries of compounds for biological screening. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and increase the lipophilicity of a molecule, all of which are desirable properties in drug candidates.

For example, the 7-amino group can be acylated, alkylated, or used as a nucleophile in the construction of larger, more complex structures. These modifications can be tailored to target specific enzymes or receptors implicated in disease pathways. The benzofuran scaffold itself is a known constituent of compounds with significant biological activity, and the addition of the amino and fluoro groups provides opportunities for novel structure-activity relationship (SAR) studies.

The Exploration of Novel Pharmacophores

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The this compound structure can serve as a rigid core or scaffold upon which different pharmacophoric elements can be strategically placed. The defined geometry of the fused ring system allows for the precise positioning of substituents to interact with biological targets.

This scaffold can be particularly useful in the design of kinase inhibitors, a major class of anticancer drugs. nih.govnih.govscielo.br The nitrogen atom of the amino group and the oxygen atom of the furan ring can act as hydrogen bond acceptors or donors, which are crucial interactions for binding to the ATP-binding site of kinases. By modifying the substituents on the benzofuran ring, researchers can fine-tune the selectivity and potency of these potential inhibitors. The concept of bioisosterism, where one functional group is replaced by another with similar properties, can be applied to the this compound scaffold to optimize drug-like properties. researchgate.netpatsnap.comdrugdesign.orgnih.govu-tokyo.ac.jp

Expanding Horizons in Materials Science and Optoelectronics

The inherent electronic and photophysical properties of the benzofuran system suggest that this compound and its derivatives could have significant applications in the field of materials science, particularly in the development of organic electronic devices.

Unlocking Luminescent Potential

Many organic molecules with extended π-conjugated systems, such as benzofurans, exhibit fluorescence. The emission properties of these molecules can be tuned by the introduction of electron-donating or electron-withdrawing groups. The amino group in this compound is a strong electron-donating group, which is expected to influence the photoluminescent properties of the molecule.

While specific data on the luminescent properties of this compound is not yet widely available, related amino-substituted aromatic compounds are known to be fluorescent. arkat-usa.org For instance, 7-Amino-4-methylcoumarin is a well-known fluorescent compound with an emission peak in the blue region of the spectrum. aatbio.com It is plausible that this compound and its derivatives could also exhibit interesting fluorescent properties, making them potential candidates for use as fluorescent probes or markers in biological imaging.

A Building Block for Electroluminescent Devices

Organic Light-Emitting Diodes (OLEDs) are a promising technology for displays and solid-state lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its construction. These materials must have good charge transport properties and high photoluminescence quantum yields.

Benzofuran-based materials have been investigated for their potential use in OLEDs. researchgate.net The this compound scaffold could be used to synthesize novel host materials or emissive dopants for OLEDs. The amino group can facilitate charge injection and transport, while the fluorine atom can enhance the thermal and morphological stability of the material. By chemically modifying the this compound core, it may be possible to develop new materials with tailored electronic and optical properties for high-efficiency blue, green, or red OLEDs. researchgate.netmdpi.comnih.govnih.gov

Utilization in Probe Development for Biological Systems (e.g., Fluorescent Probes)

The unique structural characteristics of this compound, which combine a benzofuran core with an amino group and a fluorine atom, suggest its potential as a valuable building block in the synthesis of fluorescent probes for biological systems. While direct studies on this compound as a fluorescent probe are not extensively documented, the individual components of its structure are well-represented in a variety of established fluorescent dyes and probes. The benzofuran scaffold, for instance, is known for its favorable photophysical properties, including high quantum yields and thermal stability. nih.gov

The strategic placement of an amino group and a fluorine atom on the benzofuran ring is anticipated to modulate the electronic and, consequently, the spectral properties of the molecule. The amino group, a strong electron-donating group, typically enhances fluorescence intensity and can lead to a bathochromic shift (a shift to longer wavelengths) in the emission spectrum. Conversely, the fluorine atom, an electron-withdrawing group, can improve photostability and influence the molecule's lipophilicity, which is a critical factor for cell permeability and localization within biological systems. mdpi.com

The development of novel fluorescent probes often involves the derivatization of core scaffolds like benzofuran to fine-tune their optical properties for specific biological applications. For example, derivatives of benzofuran have been investigated as fluorescent markers for medical imaging and as chemosensors for the detection of metal ions. nih.govresearchgate.net By reacting the amino group of this compound with various recognition moieties, it is conceivable to create a range of targeted probes.

One area of significant interest is the development of "turn-on" fluorescent probes, which exhibit a change in their fluorescence upon interaction with a specific analyte. The amino group of this compound could serve as a reaction site for a quencher molecule. The cleavage of the quencher by a specific enzyme or its interaction with a target molecule could restore fluorescence, providing a clear signal for detection.

The broader family of benzofurazan-based fluorophores, such as 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F), which shares structural similarities, has been extensively used as a labeling reagent for amines and thiols in biological samples. researchgate.net These reagents are valued for their reactivity and the strong fluorescence of their derivatives.

The following table summarizes the photophysical properties of several benzofuran and related derivatives, illustrating the range of fluorescence characteristics that can be achieved with this scaffold. This data provides a basis for predicting the potential properties of probes derived from this compound.

Compound/DerivativeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Solvent
2-(5-formylbenzofuran-2-yl)acetamide350410Not ReportedNot Specified
Benzofuran-naphthyridine linked molecule (ABAN)380480HighVarious
bis(7-methoxybenzofuran-2-il)ketoxime (BFK)335405Not ReportedDichloromethane
4-Amino-7-nitrobenzofurazan derivative~470~530VariableVarious

This table is illustrative and compiles data from various sources on benzofuran and related derivatives to suggest the potential photophysical properties of probes based on the this compound scaffold. nih.govresearchgate.netnih.gov

Mechanistic Studies of Bioactivity Associated with 7 Amino 4 Fluorobenzo B Furan Analogs

Molecular Target Identification and Validation

The bioactivity of 7-Amino-4-fluorobenzo[b]furan and its derivatives is rooted in their ability to interact with and modulate the function of specific biological macromolecules. Mechanistic studies have identified both enzymes and receptors as key molecular targets.

Enzyme Inhibition Mechanisms

A significant facet of the anticancer activity of benzofuran (B130515) analogs is their ability to interfere with the function of enzymes crucial for cell proliferation and survival.

Tubulin Polymerization: A notable mechanism of action for several benzofuran derivatives is the inhibition of tubulin polymerization. nih.gov This process is critical for the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can halt cell division, leading to cell cycle arrest and apoptosis. nih.gov For instance, a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan analogs have been identified as potent inhibitors of tubulin polymerization, with some compounds demonstrating activity at nanomolar concentrations. nih.gov The most promising of these, 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan, interacts strongly with tubulin at the colchicine binding site. nih.gov

Compound/AnalogTarget Cell Line(s)IC50 (µM) for Tubulin Polymerization InhibitionReference
2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furanNot specifiedNot specified, but interacts strongly nih.gov
3-amidobenzofuran derivative (6g)HeLaConsistent with CA-4 nih.gov
Benzofuran derivative 8a (BNC105)Not specified0.8 mdpi.com

DHODH and Eag-1: While specific studies on this compound analogs are limited, the broader class of compounds containing benzofuran or similar heterocyclic motifs has been investigated for the inhibition of other key enzymes in cancer and other diseases. Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for the proliferation of rapidly dividing cells. The Ether-à-go-go-1 (Eag-1) potassium channel is overexpressed in many cancers and plays a role in cell proliferation and tumorigenesis. Further investigation is warranted to determine if this compound analogs also target these enzymes.

Receptor Modulation

In addition to enzyme inhibition, certain analogs of this compound have been shown to modulate the activity of neuronal receptors.

GABA(B) Receptor Antagonism: A study on (R,S)-4-Amino-3-(7-methylbenzo[b]furan-2-yl)-butanoic acid (7-MBFG), a benzofuran analog of the GABA(B) receptor agonist baclofen, demonstrated its activity as a GABA(B) receptor antagonist. nih.gov This compound was shown to reversibly block the effects of baclofen in both central and peripheral tissues, suggesting its potential in conditions where GABA(B) receptor signaling is dysregulated. nih.gov The antagonist properties are attributed to the pseudo-aromatic character of the 3-benzo[b]furan-2-yl substituent. nih.gov

Compound/AnalogTissue/SystemApparent pA2 ValueReference
(R,S)-4-Amino-3-(7-methylbenzo[b]furan-2-yl)-butanoic acid (7-MBFG)Guinea-pig isolated ileum3.7 ± 0.3 nih.gov
(R,S)-4-Amino-3-(7-methylbenzo[b]furan-2-yl)-butanoic acid (7-MBFG)Rat neocortical slices4.1 ± 0.1 nih.gov

Cellular Pathway Analysis

The interaction of this compound analogs with their molecular targets triggers a cascade of events within the cell, leading to the modulation of critical cellular pathways involved in cell growth, proliferation, and death.

Cell Cycle Arrest and Apoptosis Induction Pathways

A common outcome of treatment with anticancer benzofuran derivatives is the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest: Several studies have demonstrated that benzofuran analogs can arrest the cell cycle at the G2/M phase. nih.govrsc.org This is often a direct consequence of the disruption of microtubule dynamics by tubulin polymerization inhibitors. nih.gov For example, the novel benzofuran lignan derivative, designated as Benfur, was shown to arrest Jurkat T-cells in the G2/M phase in a dose- and time-dependent manner. nih.gov Another benzofuran-based derivative, 6g, also induced G2/M arrest in HeLa cells. nih.gov

Apoptosis Induction: Following cell cycle arrest, many benzofuran analogs induce apoptosis, or programmed cell death. This is a crucial mechanism for eliminating cancerous cells. The induction of apoptosis by these compounds can occur through various pathways. For instance, a benzofuran-isatin conjugate was shown to induce apoptosis in colorectal cancer cell lines by upregulating the pro-apoptotic protein Bax and cytochrome c. A novel benzofuran derivative, BL-038, was found to induce apoptosis in human chondrosarcoma cells through the generation of reactive oxygen species, mitochondrial dysfunction, and activation of the caspase-dependent pathway. mdpi.com The benzofuran lignan derivative Benfur was also found to induce apoptosis in p53-positive cells. nih.gov

Compound/AnalogCell LineEffect on Cell CycleApoptosis InductionReference
BenfurJurkat T-cellsG2/M arrestYes, in p53-positive cells nih.gov
Benzofuran derivative (6g)HeLaG2/M arrestNot specified nih.gov
Benzofuran derivative (28g)MDA-MB-231, HCT-116, HT-29G2/M arrestYes rsc.org
Benzofuran-isatin conjugate (5a)HT29, SW620Not specifiedYes, via Bax and cytochrome c upregulation frontiersin.org
BL-038JJ012, SW1353Sub-G1 accumulationYes, via ROS, mitochondrial dysfunction, and caspases mdpi.com

Anti-proliferative Mechanisms in Cancer Research

The anti-proliferative activity of this compound analogs is a key area of investigation in cancer research. These compounds have shown efficacy against a variety of cancer cell lines. For example, a series of benzofuran-based 3,4,5-trimethoxybenzamide derivatives exhibited significant antiproliferative activity against MDA-MB-231, HCT-116, HT-29, and HeLa cell lines, with one derivative (6g) showing IC50 values in the low micromolar range and excellent selectivity over non-tumoral cells. nih.gov Similarly, benzofuran–nicotinonitrile derivatives have demonstrated strong antiproliferative activity against various cancer cell lines, with some compounds showing potent inhibition of EGFR kinase. tandfonline.com

Anti-Infective Mechanisms of Action

Beyond their anticancer properties, benzofuran derivatives have emerged as a promising scaffold for the development of novel anti-infective agents.

Anti-bacterial: Benzofuran derivatives have demonstrated activity against a range of bacterial strains. For instance, certain 2-bisaminomethylatedaurone benzofuran derivatives showed a minimum inhibitory concentration (MIC) of 25 μg/mL against P. chinchori. nih.gov Another study found that benzofuran derivatives bearing a hydroxyl group at the C-6 position exhibited excellent antibacterial activities against all tested strains with MIC80 values ranging from 0.78 to 3.12 μg/mL. nih.gov

Anti-fungal: The benzofuran nucleus is also a key feature in compounds with antifungal properties. Novel benzofuran derivatives containing a thiazolo benzimidazole nucleus have been evaluated for their antifungal activity, with some compounds showing a good zone of inhibition. nih.gov Another study on benzofuran derivatives from Penicillium crustosum identified compounds with antifungal effects against Penicillium italicum and Colletotrichum musae, with MIC values of 12.5–25 μg/mL. mdpi.com

Anti-malarial: Benzofuran derivatives have shown potential as antimalarial agents. A series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones were screened for their antiplasmodial activity. One derivative, (Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone, exhibited an IC50 of 0.28 μM against a drug-sensitive strain of Plasmodium falciparum. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of β-hematin formation, a critical process for parasite survival. nih.gov

Anti-tubercular: The emergence of multi-drug resistant tuberculosis has spurred the search for new therapeutic agents. Benzofuran-isatin hybrids have shown excellent in vitro activity against multi-drug resistant Mycobacterium tuberculosis (MDR-MTB) strains, with MIC values ranging from 0.125 to 16 μg/mL. nih.gov One hybrid, 7e, was particularly potent with MICs of 0.125 and 0.25 μg/mL against the two tested MDR-MTB strains. nih.gov

Anti-viral: While the antiviral potential of this compound analogs is an area of active research, the broader class of benzofuran derivatives has shown promise against various viruses. nih.gov The specific mechanisms of action are still under investigation but likely involve interference with viral replication or entry processes. Further studies are needed to fully elucidate the antiviral capabilities of this particular subclass of benzofurans.

Anti-Infective ActivityOrganism(s)Compound/Analog ClassKey Finding (MIC/IC50)Putative MechanismReference
Anti-bacterial P. chinchori2-bisaminomethylatedaurone benzofuranMIC: 25 μg/mLNot specified nih.gov
Various bacterial strainsC-6 hydroxylated benzofuransMIC80: 0.78-3.12 μg/mLNot specified nih.gov
Anti-fungal Penicillium italicum, Colletotrichum musaeBenzofurans from P. crustosumMIC: 12.5–25 μg/mLNot specified mdpi.com
Anti-malarial Plasmodium falciparum (3D7 strain)(Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranoneIC50: 0.28 μMInhibition of β-hematin formation nih.gov
Anti-tubercular Multi-drug resistant Mycobacterium tuberculosisBenzofuran-isatin hybrid (7e)MIC: 0.125-0.25 μg/mLNot specified nih.gov

Immunomodulatory and Anti-inflammatory Pathways

The benzofuran nucleus is a key component in many compounds exhibiting significant anti-inflammatory and immunomodulatory properties. scienceopen.comresearchgate.net Research into fluorinated and aminated analogs suggests that this compound likely exerts its effects through the modulation of critical inflammatory signaling pathways and the inhibition of pro-inflammatory mediators.

Detailed Research Findings:

Inhibition of Inflammatory Mediators and Enzymes: Studies on fluorinated benzofuran derivatives have demonstrated their capacity to suppress inflammation stimulated by lipopolysaccharides (LPS). nih.govresearchgate.net These compounds effectively inhibit the expression of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS or NOS2). nih.govdovepress.com This leads to a significant reduction in the secretion of potent inflammatory mediators, including prostaglandin E2 (PGE2) and nitric oxide (NO). nih.govdovepress.commdpi.com The fluorine atom is thought to enhance the biological efficacy of these derivatives. nih.govresearchgate.net

Modulation of Cytokine and Chemokine Production: Benzofuran analogs have been shown to decrease the secretion of pro-inflammatory cytokines and chemokines. For instance, fluorinated derivatives can reduce the production of interleukin-6 (IL-6) and Chemokine (C-C) Ligand 2 (CCL2) in macrophages. nih.govmdpi.com Furthermore, certain benzofuran-2-carboxamide derivatives act as immunomodulatory agents by blocking the chemotaxis (cell migration) induced by Chemokine (C-C) Ligand 20 (CCL20), a pathway implicated in inflammatory bowel diseases. nih.gov

Interference with Signaling Pathways: The anti-inflammatory actions of benzofuran derivatives are often linked to their ability to interfere with major intracellular signaling cascades. dovepress.com Compounds with this scaffold have been found to inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. nih.gov This includes the suppression of phosphorylated forms of JNK, p38, ERK, IKKα/IKKβ, IκBα, and the p65 subunit of NF-κB. nih.gov By blocking these pathways, the compounds effectively down-regulate the expression of a wide range of inflammatory genes.

Table 1: Anti-inflammatory Activity of Selected Benzofuran Analogs This table presents data from related benzofuran compounds to illustrate the potential activity of the benzofuran scaffold. Data for this compound is not specifically available.

Compound TypeTargetActivity (IC50 in µM)Reference
Fluorinated Benzofuran DerivativeInterleukin-6 (IL-6)1.2 - 9.04 nih.gov
Fluorinated Benzofuran DerivativeNitric Oxide (NO)2.4 - 5.2 nih.gov
Fluorinated Benzofuran DerivativeProstaglandin E2 (PGE2)1.1 - 20.5 nih.gov
Aza-benzofuran Derivative 1Nitric Oxide (NO)17.3 mdpi.com
Aza-benzofuran Derivative 2Nitric Oxide (NO)16.5 mdpi.com
Piperazine/Benzofuran HybridNitric Oxide (NO)52.23 nih.gov

Antioxidant Mechanisms

Detailed Research Findings:

The primary antioxidant mechanisms of benzofuran analogs are believed to involve the scavenging of free radicals and the interruption of oxidative chain reactions.

Free Radical Scavenging: The core mechanism involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). The specific substituents on the benzofuran ring play a critical role in this activity. The presence and position of hydroxyl (-OH) or amino (-NH2) groups are particularly important, as they can readily donate a hydrogen atom, stabilizing the radical in the process. researchgate.net

Structure-Activity Relationship: Research on various benzofuran derivatives, such as benzofuran hydrazones, demonstrates that the antioxidant capacity is highly dependent on the number and position of hydroxyl groups on the molecule. researchgate.net For example, compounds with multiple hydroxyl groups often exhibit superior radical-scavenging ability in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. nih.govresearchgate.net While specific data for this compound is unavailable, the presence of the amino group at the 7-position suggests it could contribute to hydrogen-donating antioxidant activity.

Table 2: Structure-Activity Relationship for Antioxidant Potential of Benzofuran Analogs This table provides a conceptual overview based on findings from various benzofuran derivatives.

Structural FeatureEffect on Antioxidant ActivityPutative MechanismReference
Benzofuran CoreProvides the fundamental scaffold for activityElectron-rich heterocyclic system that can stabilize radicals nih.gov
Hydroxyl (-OH) GroupsStrongly enhances activityAct as primary hydrogen/electron donors to scavenge free radicals researchgate.net
Amino (-NH2) GroupLikely enhances activityCan act as a hydrogen donorGeneral Chemical Principles
Fluorine (-F) GroupModulates electronic propertiesMay influence the stability of the radical and bioavailability of the compound nih.gov

Future Research Directions and Emerging Opportunities for 7 Amino 4 Fluorobenzo B Furan

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel derivatives of 7-Amino-4-fluorobenzo[b]furan. These computational tools can significantly accelerate the identification of new molecules with enhanced biological activities and desired physicochemical properties.

Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activity of novel compounds based on their molecular structure. arxiv.orgmdpi.com By training these models on datasets of known active and inactive molecules, researchers can identify key structural features that contribute to a desired therapeutic effect. arxiv.org For instance, ML algorithms like random forest, decision tree, and support vector machines can be employed to build predictive models for various biological targets. mdpi.comnih.gov This approach allows for the rapid in silico screening of large virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Furthermore, generative AI models can be utilized to design entirely new molecular structures based on the this compound scaffold with optimized properties. These models can learn the underlying chemical rules from existing data to propose novel compounds that are predicted to have high efficacy and favorable drug-like characteristics. frontiersin.org This integration of AI and ML into the design process can significantly reduce the time and cost associated with traditional drug discovery, paving the way for the rapid development of next-generation therapeutics based on this versatile scaffold. nih.gov

Chemoinformatics and Virtual Screening for Novel Applications

Chemoinformatics and virtual screening are powerful computational techniques that can be leveraged to explore the vast chemical space around this compound and identify novel applications. scribd.comnih.gov These in silico methods enable the high-throughput screening of large compound libraries against various biological targets, facilitating the discovery of new therapeutic uses for this scaffold. nih.govresearchgate.net

Molecular docking, a key virtual screening technique, can be used to predict the binding affinity and interaction patterns of this compound derivatives with specific protein targets. nih.govjazindia.com This allows researchers to identify potential inhibitors or modulators of enzymes and receptors implicated in a wide range of diseases. jazindia.com For example, virtual screening could be employed to assess the potential of these compounds as inhibitors of targets in cancer, neurodegenerative diseases, or infectious diseases. nih.govnih.gov

In addition to target-based screening, ligand-based virtual screening methods, such as pharmacophore modeling and 3D-QSAR, can be used to identify molecules with similar properties to known active compounds. mdpi.com By building a computational model based on the essential structural features required for a specific biological activity, researchers can screen for novel this compound derivatives that are likely to exhibit the desired effect. frontiersin.org The use of chemoinformatics and virtual screening will be instrumental in unlocking the full therapeutic potential of the this compound scaffold. preprints.org

Advanced Synthetic Methodologies for Sustainable Production

The development of advanced and sustainable synthetic methodologies is crucial for the efficient and environmentally friendly production of this compound and its derivatives. A focus on green chemistry principles will be essential in minimizing the environmental impact of their synthesis. rsc.org

Recent advancements in synthetic organic chemistry offer promising avenues for the construction of the benzofuran (B130515) core. rsc.org For instance, tandem reactions that combine multiple synthetic steps into a single operation can significantly improve efficiency and reduce waste. rsc.orgnih.govlboro.ac.uk The development of novel catalytic systems, such as those based on copper or other transition metals, can enable the one-pot synthesis of substituted aminobenzofurans from simple starting materials. nih.gov

Furthermore, exploring biocatalytic and green approaches could offer more sustainable alternatives to traditional chemical synthesis. mdpi.com The use of enzymes as catalysts can lead to highly selective transformations under mild reaction conditions, reducing the need for harsh reagents and solvents. The principles of green chemistry, such as maximizing atom economy and using renewable resources, will guide the development of next-generation synthetic routes for this compound. rsc.org

Synthetic StrategyDescriptionPotential Advantages
Tandem SNAr-CyclocondensationA one-pot reaction involving a nucleophilic aromatic substitution followed by a cyclization to form the fluorinated aminobenzofuran ring system. rsc.orgnih.govlboro.ac.ukHigh efficiency, reduced reaction steps, and access to novel fluorinated heterocyclic leads. rsc.orgnih.govlboro.ac.uk
Copper-Catalyzed One-Pot SynthesisA multi-component reaction utilizing a copper catalyst to assemble the aminobenzofuran core from simple precursors. nih.govEnvironmentally benign, use of an inexpensive catalyst, and good yields. nih.gov
DMAP-Mediated Tandem CyclizationAn efficient cascade cyclization strategy for the synthesis of aminobenzofuran derivatives. mdpi.comHigh efficiency and robust scalability. mdpi.com

Exploration of New Biological Targets and Disease Areas

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. rsc.orgresearchgate.net This suggests that this compound and its analogues have the potential to interact with a variety of biological targets and could be developed as therapeutic agents for numerous diseases. rsc.orgrsc.org

One promising area of investigation is in the field of neurodegenerative diseases, such as Alzheimer's disease. nih.gov Benzofuran derivatives have been designed and synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of neurotransmitters. nih.govresearchgate.netnih.gov Further research could explore the potential of this compound derivatives as multi-target agents for Alzheimer's, also targeting processes like β-Amyloid aggregation. nih.govresearchgate.net

In oncology, aminobenzofuran-containing compounds have demonstrated antiproliferative activity against cancer cell lines, such as human glioblastoma. nih.gov The scaffold could be further explored for its potential to inhibit other cancer-related targets, such as protein kinases or P-glycoprotein, which is involved in multidrug resistance. researchgate.net Additionally, the antimicrobial potential of benzofuran derivatives warrants investigation, with the possibility of developing novel antibacterial or antifungal agents based on the this compound core. rsc.orgresearchgate.net The exploration of novel benzofuran derivatives as selective SIRT2 inhibitors also presents a promising therapeutic avenue. mdpi.com

Potential Disease AreaBiological Target(s)Rationale
Alzheimer's DiseaseAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), β-Amyloid AggregationBenzofuran derivatives have shown potent inhibition of cholinesterases and activity against Aβ-aggregation. nih.govresearchgate.netnih.gov
CancerTubulin, Protein Kinases, P-glycoprotein, SIRT2Aminobenzofurans have exhibited antiproliferative activity and the potential to overcome multidrug resistance. nih.govresearchgate.netmdpi.com
Infectious DiseasesBacterial and Fungal Enzymes/ProteinsThe benzofuran scaffold is a known pharmacophore for antimicrobial agents. rsc.orgresearchgate.net

Development of Bioconjugates and Prodrugs based on the Scaffold

Prodrugs are inactive derivatives that are converted to the active drug in the body. mdpi.comnih.gov By modifying the 7-amino group or other positions on the benzofuran ring, it is possible to create prodrugs with improved solubility, stability, and bioavailability. researchgate.net For example, attaching a water-soluble promoiety could enhance the solubility of a poorly soluble derivative, while masking a reactive functional group could improve its metabolic stability. nih.gov

Bioconjugation involves linking the this compound scaffold to a targeting moiety, such as an antibody or a peptide, to achieve site-specific drug delivery. nih.gov This approach can increase the concentration of the drug at the desired site of action, such as a tumor, while minimizing exposure to healthy tissues and reducing side effects. mdpi.com The amino group on the scaffold provides a convenient handle for conjugation with various targeting ligands. The development of such targeted drug delivery systems could significantly enhance the therapeutic index of this compound-based drugs. nih.gov

Q & A

Q. What synthetic routes are commonly employed for synthesizing 7-Amino-4-fluorobenzo[b]furan, and how are intermediates characterized?

A two-step strategy involving hydroxylation and fluorination is widely used. Key intermediates like hydroxybenzofurans (e.g., 7-HBF) are synthesized via palladium-catalyzed cross-coupling or acid-mediated cyclization. Characterization relies on 1H^1H- and 13C^{13}C-NMR spectroscopy, with data cross-referenced against established benchmarks (e.g., Bolchi et al., 2020; Straniero et al., 2014) . Purity is validated via HPLC with UV detection, and reaction yields are optimized by adjusting solvent polarity (e.g., DMF vs. THF) .

Q. What analytical techniques are recommended for detecting and quantifying this compound in complex matrices?

Static and dynamic headspace GC-MS are primary methods. Dynamic headspace offers 30x higher sensitivity for volatile derivatives compared to static techniques, with detection limits as low as 0.1 ppb. Internal standards (e.g., deuterated furans) correct for matrix effects . For non-volatile analogs, LC-MS/MS with electrospray ionization (ESI) in positive ion mode is preferred, using MRM transitions for specificity .

Q. What are the known toxicological mechanisms of benzofuran derivatives like this compound?

Furan-containing compounds metabolize into reactive intermediates such as cis-2-butene-1,4-dial, which alkylates DNA and proteins, inducing hepatic necrosis and carcinogenicity in rodent models. Dose-response relationships are nonlinear, with thresholds identified via benchmark dose modeling (BMDL10 = 0.1 mg/kg/day) . In vitro assays (e.g., Ames test, micronucleus) are used to assess genotoxicity .

Q. How do substituent positions (e.g., 4-fluoro vs. 7-amino) influence the stability of benzofuran derivatives?

Fluorine at the 4-position enhances electron-withdrawing effects, stabilizing the furan ring against oxidative degradation. The 7-amino group increases solubility in polar solvents but may reduce thermal stability. Comparative stability studies use accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .

Q. What spectral databases or reference materials are available for validating synthetic products?

Public databases (e.g., PubChem, ChemIDplus) provide 1H^1H-NMR and IR spectra for structural confirmation. Commercial standards (e.g., 4-bromofluorobenzene) are used for calibration in GC-MS workflows. CAS RN cross-referencing ensures traceability .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

DoE (Design of Experiments) approaches identify critical factors (e.g., temperature, catalyst loading). For Pd-mediated couplings, reducing oxygen via inert atmospheres improves yields by 15–20%. Microwave-assisted synthesis at 100°C for 10 minutes reduces reaction times and side-product formation (e.g., Shah et al., 2016) .

Q. What statistical methods address false discovery rates (FDR) in high-throughput toxicity screening of benzofuran analogs?

The Benjamini-Hochberg procedure controls FDR for independent hypotheses (e.g., p-value adjustments across 1,000+ toxicity endpoints). For correlated data (e.g., omics), hierarchical modeling or q-value frameworks are applied. Power analysis ensures ≥80% detection of true effects at α = 0.05 .

Q. How do structural modifications (e.g., halogenation, amino group substitution) alter the bioactivity of this compound?

SAR studies reveal that 4-fluoro substitution enhances binding affinity to cytochrome P450 enzymes (IC50 = 2.3 μM vs. 8.7 μM for non-fluorinated analogs). Amino group acetylation reduces hepatotoxicity but decreases solubility. Docking simulations (e.g., AutoDock Vina) predict interactions with target proteins .

Q. What strategies resolve discrepancies in reported NMR chemical shifts for benzofuran intermediates?

Contradictions arise from solvent effects (CDCl3 vs. DMSO-d6) and pH variations. Unified protocols using deuterated DMSO with 0.1% TFA standardize shifts. Collaborative databases (e.g., NMRShiftDB) enable cross-validation .

Q. How can kinetic models predict furan formation in thermally processed systems relevant to this compound degradation?

Arrhenius equations model temperature dependence (Ea = 60–80 kJ/mol), while multistep reaction networks (e.g., Maillard pathways) are simulated via COPASI. Isotopic labeling (e.g., 13C^{13}C-furan) tracks degradation pathways in real-time .

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